Direct Red 227
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Overview
Description
Direct Red 227 is an organic synthetic dye known for its vibrant red color. It is widely used in the textile industry for dyeing cellulose fibers, such as cotton and viscose, as well as polyester-cotton and polyester-viscose blended fabrics. The compound is characterized by its excellent dyeing fastness and stability, making it a popular choice for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Direct Red 227 involves several key steps:
Nitration Reaction: Phenol is nitrated using a mixture of nitric acid and concentrated sulfuric acid to produce nitrophenol.
Reduction Reaction: The nitrophenol is then reduced using a reducing agent such as sodium sulfite or ammonium sulfite to form aminophenol.
Oxidation Reaction: The aminophenol undergoes oxidation with an oxidizing agent like hydrogen peroxide to yield the desired dye compound.
Crystallization and Purification: The reaction mixture is cooled to allow the dye to crystallize.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the following steps:
Diazotization: Aniline is diazotized and coupled with H acid.
Condensation: The coupling product is condensed with cyanuric chloride, followed by further condensation with DSD acid and morpholine.
Salting Out and Drying: The final product is salted out, filtered, and dried to obtain the dye in its pure form.
Chemical Reactions Analysis
Types of Reactions: Direct Red 227 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure, affecting its color properties.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium sulfite, ammonium sulfite.
Substitution Reagents: Various organic and inorganic reagents depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different quinonoid structures, while reduction can produce various aminophenol derivatives .
Scientific Research Applications
Direct Red 227 has a wide range of applications in scientific research:
Chemistry: Used as a dye for studying reaction mechanisms and kinetics.
Biology: Employed in staining techniques for visualizing cellular structures.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries
Mechanism of Action
The mechanism of action of Direct Red 227 involves its interaction with the molecular targets in the substrate it dyes. The dye molecules form strong bonds with the fibers, resulting in a stable and vibrant color. The pathways involved include:
Adsorption: The dye molecules adsorb onto the surface of the fibers.
Diffusion: The dye diffuses into the fibers, leading to uniform coloration.
Fixation: The dye molecules form covalent bonds with the fiber molecules, ensuring color fastness.
Comparison with Similar Compounds
Direct Red 227 can be compared with other similar compounds, such as:
- Direct Orange 34
- Direct Blue 85
- Direct Black 22
Uniqueness: this compound is unique due to its excellent dyeing fastness, stability, and ability to produce vibrant red hues. It is particularly suitable for one-bath one-step dyeing processes, making it highly efficient for industrial applications .
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can effectively utilize this compound in various fields.
Properties
CAS No. |
12222-51-4 |
---|---|
Molecular Formula |
C60H46N16Na6O22S6 |
Molecular Weight |
1673.4 g/mol |
IUPAC Name |
hexasodium;4-hydroxy-5-[[4-[4-[2-[4-[[4-[(8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-1-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C60H52N16O22S6.6Na/c77-53-49-35(27-47(103(91,92)93)51(53)73-71-37-7-3-1-4-8-37)25-41(99(79,80)81)31-43(49)63-57-65-55(67-59(69-57)75-17-21-97-22-18-75)61-39-15-13-33(45(29-39)101(85,86)87)11-12-34-14-16-40(30-46(34)102(88,89)90)62-56-66-58(70-60(68-56)76-19-23-98-24-20-76)64-44-32-42(100(82,83)84)26-36-28-48(104(94,95)96)52(54(78)50(36)44)74-72-38-9-5-2-6-10-38;;;;;;/h1-16,25-32,77-78H,17-24H2,(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H2,61,63,65,67,69)(H2,62,64,66,68,70);;;;;;/q;6*+1/p-6 |
InChI Key |
WBPUCWSCPXNMOA-UHFFFAOYSA-H |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5)S(=O)(=O)[O-])NC6=CC(=C(C=C6)/C=C/C7=C(C=C(C=C7)NC8=NC(=NC(=N8)N9CCOCC9)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC1=CC=CC=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5)S(=O)(=O)[O-])NC6=CC(=C(C=C6)C=CC7=C(C=C(C=C7)NC8=NC(=NC(=N8)N9CCOCC9)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC1=CC=CC=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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